molecular formula C9H6FNO3 B5884566 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5884566
M. Wt: 195.15 g/mol
InChI Key: GOSRVSFYRUUQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione, also known as 5F-HMDI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. The antimicrobial activity of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in energy metabolism. It has also been shown to increase the activity of superoxide dismutase, which is an antioxidant enzyme. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to decrease the levels of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatives of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may lead to the discovery of compounds with even greater biological activities.

Synthesis Methods

The synthesis of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 5-fluoroisatoic anhydride with formaldehyde and ammonium acetate in acetic acid at room temperature. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. Another method involves the reaction of 5-fluoroisatoic acid with paraformaldehyde and ammonium acetate in acetic acid at reflux temperature, followed by hydrolysis with sodium hydroxide.

Scientific Research Applications

5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

5-fluoro-2-(hydroxymethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSRVSFYRUUQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione

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